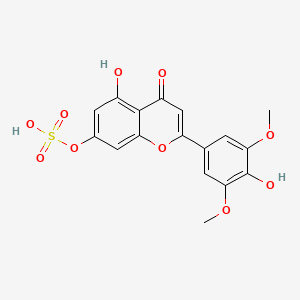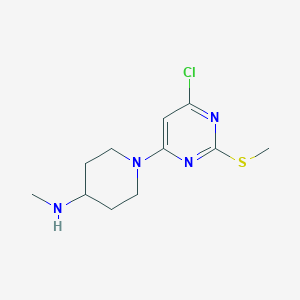![molecular formula C17H26S2Sn B12847100 (5'-Hexyl-[2,2'-bithiophen]-5-yl)trimethylstannane](/img/structure/B12847100.png)
(5'-Hexyl-[2,2'-bithiophen]-5-yl)trimethylstannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5’-Hexyl-[2,2’-bithiophen]-5-yl)trimethylstannane is an organotin compound that features a bithiophene core substituted with a hexyl group and a trimethylstannane moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5’-Hexyl-[2,2’-bithiophen]-5-yl)trimethylstannane typically involves the following steps:
Formation of 5-Hexyl-2,2’-bithiophene: This intermediate can be synthesized by coupling 2,2’-bithiophene with hexyl bromide under basic conditions.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
(5’-Hexyl-[2,2’-bithiophen]-5-yl)trimethylstannane can undergo various chemical reactions, including:
Substitution Reactions: The trimethylstannane group can be replaced by other functional groups through palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction: The bithiophene core can be oxidized or reduced under appropriate conditions, altering the electronic properties of the compound.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to facilitate the substitution of the trimethylstannane group.
Oxidizing Agents: Such as m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products
Cross-Coupling Products: Depending on the substituents introduced, various functionalized bithiophenes can be obtained.
Oxidized or Reduced Bithiophenes: Products with altered electronic properties due to changes in the oxidation state of the bithiophene core.
Aplicaciones Científicas De Investigación
(5’-Hexyl-[2,2’-bithiophen]-5-yl)trimethylstannane has several applications in scientific research:
Organic Electronics: Used as a building block for the synthesis of conjugated polymers and small molecules in organic electronic devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Materials Science: Investigated for its potential in creating novel materials with unique electronic and optical properties.
Chemical Sensors: Utilized in the development of sensors for detecting various analytes due to its tunable electronic properties.
Mecanismo De Acción
The mechanism by which (5’-Hexyl-[2,2’-bithiophen]-5-yl)trimethylstannane exerts its effects is primarily related to its electronic structure. The bithiophene core provides a conjugated system that can participate in charge transport, while the trimethylstannane group can be modified to introduce different functionalities. The molecular targets and pathways involved depend on the specific application, such as charge transport in organic electronics or interaction with analytes in chemical sensors.
Comparación Con Compuestos Similares
Similar Compounds
5-Hexyl-2,2’-bithiophene: Lacks the trimethylstannane group but shares the bithiophene core and hexyl substitution.
5,5’-Bis(trimethylstannyl)-3,3’-di-2-ethylhexylsilylene-2,2’-bithiophene: Contains a similar bithiophene core with different substituents.
Uniqueness
(5’-Hexyl-[2,2’-bithiophen]-5-yl)trimethylstannane is unique due to the presence of both the hexyl group and the trimethylstannane moiety, which provide distinct electronic properties and reactivity compared to other bithiophene derivatives. This combination allows for versatile functionalization and application in various fields of research.
Propiedades
IUPAC Name |
[5-(5-hexylthiophen-2-yl)thiophen-2-yl]-trimethylstannane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17S2.3CH3.Sn/c1-2-3-4-5-7-12-9-10-14(16-12)13-8-6-11-15-13;;;;/h6,8-10H,2-5,7H2,1H3;3*1H3; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPWGLHHUPZNHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(S1)C2=CC=C(S2)[Sn](C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26S2Sn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
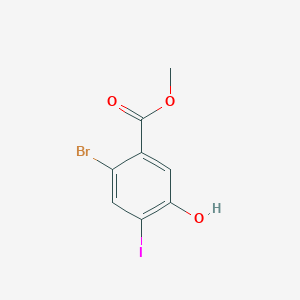

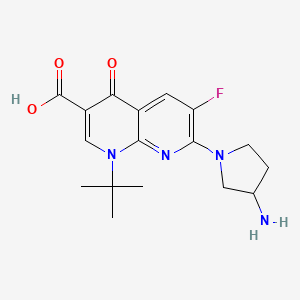
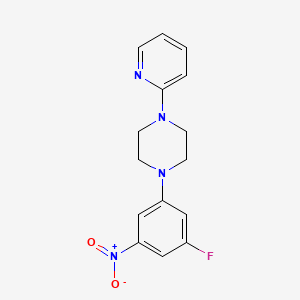
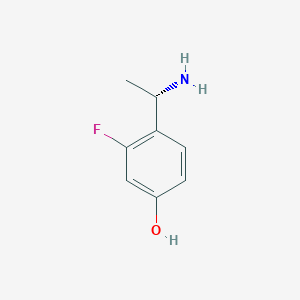

![N-Methyl-4-(pyrazolo[1,5-b]pyridazin-3-yl)pyrimidin-2-amine](/img/structure/B12847070.png)
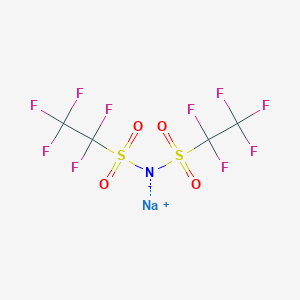

![3-Fluoro-4'-(methylsulfonyl)[1,1'-biphenyl]-4-amine](/img/structure/B12847077.png)
